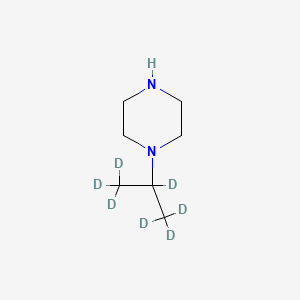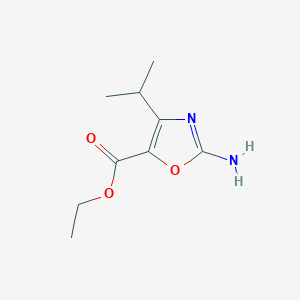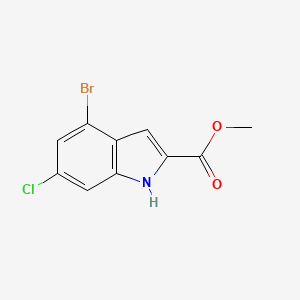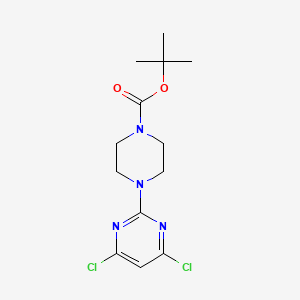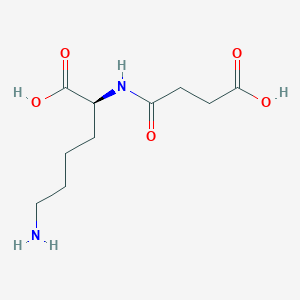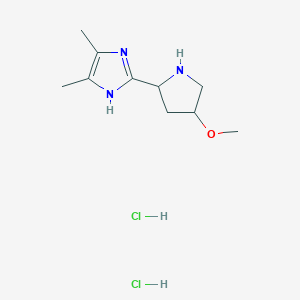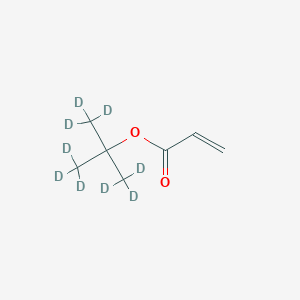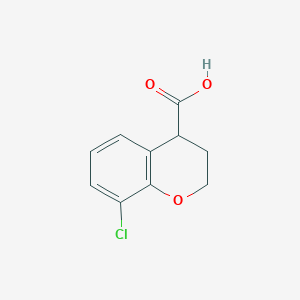![molecular formula C12H21NO4 B12311197 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3-{[(Terc-butoxi)carbonil]amino}ciclopentil)acético es un compuesto que presenta un grupo protector terc-butoxicarbonil (Boc) unido a una estructura de ácido amino ciclopentilacético. Este compuesto se utiliza a menudo en síntesis orgánica e investigación farmacéutica debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(3-{[(Terc-butoxi)carbonil]amino}ciclopentil)acético normalmente implica la protección del grupo amino con un grupo terc-butoxicarbonil (Boc). Esto se puede lograr haciendo reaccionar el compuesto amino con dicarbonato de di-terc-butilo en presencia de una base como el hidróxido de sodio o la 4-dimetilaminopiridina (DMAP) en acetonitrilo . Las condiciones de reacción suelen implicar temperatura ambiente o calentamiento suave para facilitar el proceso de protección.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(3-{[(Terc-butoxi)carbonil]amino}ciclopentil)acético puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el hidruro de litio y aluminio o el borohidruro de sodio.
Ácidos: Para la desprotección, se puede utilizar ácido trifluoroacético o ácido clorhídrico en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la desprotección del grupo Boc da lugar a la formación de la amina libre.
Aplicaciones Científicas De Investigación
El ácido 2-(3-{[(Terc-butoxi)carbonil]amino}ciclopentil)acético tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de las interacciones enzima-sustrato y las modificaciones de las proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3-{[(Terc-butoxi)carbonil]amino}ciclopentil)acético implica su capacidad para actuar como un derivado de aminoácido protegido. El grupo Boc proporciona estabilidad y previene reacciones no deseadas durante la síntesis. Tras la desprotección, la amina libre puede participar en diversas vías y interacciones bioquímicas, lo que la hace útil en el diseño y desarrollo de fármacos .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(trans-3-{[(Terc-butoxi)carbonil]amino}ciclobutil)acético
- Ácido (S)-2-((Terc-butoxi)carbonil)amino)-5-((2,2,10,10-tetrametil-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ilideno)amino)pentanoico
- (Terc-butoxi)carbonil) L-Histidina (Tritilo)-Aib-OH
Singularidad
El ácido 2-(3-{[(Terc-butoxi)carbonil]amino}ciclopentil)acético es único debido a su estructura ciclopentil específica, que confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares. Su estabilidad y facilidad de desprotección lo convierten en un intermedio valioso en diversas aplicaciones sintéticas e investigativas.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Clave InChI |
LDBFBCYPFDOYEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
